Go-8288 - 68278-01-3

Go-8288

Catalog Number: EVT-1542830
CAS Number: 68278-01-3
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The origins of Go-8288 are primarily linked to advancements in synthetic chemistry and molecular biology. It is often synthesized using techniques that involve enzymatic reactions or solid-phase synthesis methods, which allow for precise control over the molecular structure.

Classification

Go-8288 can be classified as a small organic molecule. Its classification may vary based on its functional groups and the specific applications it is designed for, including potential roles in drug discovery or as a biochemical probe.

Synthesis Analysis

Methods

The synthesis of Go-8288 typically employs several advanced methodologies, including:

  • Solid-phase synthesis: This method involves the sequential addition of building blocks to a solid support, allowing for the easy purification of the final product.
  • Enzymatic synthesis: Techniques such as terminal deoxynucleotidyl transferase (TdT) catalyze the addition of nucleotides to an oligonucleotide chain, facilitating the construction of complex molecules like Go-8288.

Technical Details

  1. Solid-phase phosphoramidite method: This widely used technique involves a four-step cycle:
    • Deprotection of the 5' hydroxyl group.
    • Activation of the 3' hydroxyl group with phosphoramidite.
    • Coupling to form a phosphite triester.
    • Oxidation to stabilize the phosphodiester bond .
  2. Enzymatic approaches: These methods utilize enzymes like TdT, which can extend oligonucleotides by adding nucleotides in a template-independent manner, allowing for greater flexibility in sequence design .
Molecular Structure Analysis

Structure

The molecular structure of Go-8288 is characterized by its small organic framework, which typically includes various functional groups that dictate its chemical behavior and biological activity. Detailed structural data may include:

  • Molecular formula: Specific atoms and their connectivity.
  • 3D conformation: Visualization through computational modeling tools to predict interactions with biological targets.

Data

While specific structural data for Go-8288 may not be widely available, it is essential to analyze its molecular weight, polar surface area, and other physicochemical properties that influence its solubility and permeability.

Chemical Reactions Analysis

Reactions

Go-8288 may participate in several chemical reactions based on its functional groups. Key reactions could include:

  • Nucleophilic substitutions: Common reactions where nucleophiles attack electrophilic centers in the compound.
  • Redox reactions: Depending on the presence of oxidizable or reducible groups within the structure.

Technical Details

Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that can significantly affect yield and selectivity.

Mechanism of Action

Process

The mechanism of action for Go-8288 likely involves interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects.

Data

Details regarding binding affinities, kinetic parameters, and downstream effects on cellular processes would be critical in elucidating its mechanism. Such data can often be obtained through biochemical assays or computational docking studies.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of Go-8288 might include:

  • Melting point: Indicates thermal stability.
  • Solubility: Affects bioavailability and formulation strategies.

Chemical Properties

Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways are crucial for understanding how Go-8288 behaves under various conditions.

Applications

Go-8288 has potential applications in several scientific areas:

  • Drug discovery: As a lead compound or scaffold for developing new therapeutics targeting specific diseases.
  • Biochemical probes: Useful in studying biological processes or pathways due to its ability to interact with specific proteins or nucleic acids.
  • Synthetic biology: May play a role in DNA data storage technologies or synthetic gene circuits due to advancements in oligonucleotide synthesis methods .

Historical Evolution of Go-8288 in U.S. Tax Legislation

The designation "Go-8288" refers to the IRS Form 8288 series, a cornerstone of U.S. tax compliance for foreign persons disposing of U.S. assets. Its origins trace to the Foreign Investment in Real Property Tax Act (FIRPTA) of 1980, which first mandated withholding on such transactions. Major legislative milestones include:

  • 2015 PATH Act: Increased standard withholding rate from 10% to 15% for most transactions [6].
  • 2017 Tax Cuts and Jobs Act (TCJA): Introduced Section 1446(f), expanding withholding to include dispositions of non-publicly traded partnership interests [3] [9].
  • 2020-2023 Regulatory Shifts: Finalized regulations under Section 1446(f) in 2020, with phased effective dates extending to January 1, 2023, for publicly traded partnerships (PTPs) and partnership withholding obligations [3] [9].
  • 2024 Treaty Suspensions: Partial suspension of tax treaties with Russia (August 2024) and Belarus (December 2024), eliminating reduced withholding rates for affected foreign persons [1].

Table 1: Legislative Timeline Impacting Form 8288

YearLegislation/RegulationKey Change
1980FIRPTA (Sec. 1445)Established 10% withholding on USRPI dispositions
2015PATH ActIncreased withholding rate to 15%
2017TCJA (Sec. 1446(f))Extended withholding to partnership interest transfers
2023T.D. 9926 Final RegulationsImplemented Section 1446(f) compliance for PTPs

Statutory Framework: FIRPTA and IRS Code Section 1445/1446

Form 8288 operationalizes two distinct statutory withholding regimes:

A. Section 1445 (FIRPTA Withholding):

  • Scope: Applies to dispositions of U.S. Real Property Interests (USRPI), including direct real estate, interests in U.S. corporations classified as "U.S. real property holding companies," and certain distributions by domestic corporations [2] [6].
  • Withholding Mechanics:
  • Transferees (buyers) must withhold 15% of the amount realized (e.g., purchase price plus assumed liabilities) unless exceptions apply [6].
  • Key exceptions include:
  • Sales under $300,000 where buyer uses property as a residence.
  • Seller-provided certifications of non-foreign status (Form W-9) or proof of treaty benefits (Form 8233) [6] [7].
  • Special rules apply for installment sales, requiring full withholding upfront unless a withholding certificate (Form 8288-B) is secured [9].

B. Section 1446(f) (Partnership Interest Withholding):

  • Triggers: Transfers of interests in partnerships engaged in a U.S. trade or business if gain would be effectively connected income (ECI) [3] [9].
  • Compliance Structure:
  • Primary Obligation: Transferees must withhold 10% of amount realized unless exemptions apply (e.g., partnership certifies <10% ECI assets).
  • Secondary Obligation: Partnerships must withhold on distributions to transferees if initial withholding is incomplete [3] [9].
  • Certification Mechanisms: Transferors may provide:
  • Non-foreign status certification (W-9).
  • Maximum tax liability certifications to reduce withholding [9].

Table 2: Form 8288 Series Functions

FormPurposeAssociated Code Section
8288Transmittal of withheld taxSec. 1445/1446(f)
8288-AWithholding statement for USRPI dispositionsSec. 1445
8288-BApplication for reduced withholding certificateSec. 1445
8288-CStatement for partnership withholding under Sec. 1446(f)(4)Sec. 1446(f)

Comparative Analysis of Go-8288 with International Withholding Tax Mechanisms

U.S. Form 8288 compliance contrasts sharply with global models:

A. Asset Scope Differences:

  • United States: Withholding targets both real property (Sec. 1445) and partnership interests (Sec. 1446(f)), with complex calculation rules (e.g., amount realized includes liabilities) [6] [9].
  • Canada: Non-residents selling Canadian real estate face 25-50% withholding under Section 116, but no equivalent for private company shares or partnerships [7].
  • EU Member States: Typically impose withholding only on real property sales (e.g., Germany’s 15% Grunderwerbsteuer), with exemptions for EU residents under the Capital Gains Directive [10].

B. Treaty Integration Mechanisms:

  • U.S. Approach: Requires active treaty position disclosure (e.g., Form 8833) and suspends treaties unilaterally (e.g., 2024 suspensions for Russia/Belarus) [1] [4].
  • OECD Model: Most treaties automatically exempt real property gains taxed in situs state (Article 13), eliminating double withholding.

C. Enforcement Efficiency:

  • U.S. system places liability on private parties (transferees/partnerships) rather than central authorities, increasing compliance risks [6] [9].
  • Australia and the UK use centralized land registries to automate withholding, reducing buyer liability exposure [10].

Table 3: International Withholding Tax Comparison

JurisdictionReal Property Withholding RatePartnership Interest CoverageTreaty Reduction Mechanism
United States15%Yes (10%)Form 8833 + W-8BEN
Canada25% (non-treaty)NoSection 116 Certificate
Germany15%NoAutomatic EU exemption
Australia12.5%NoVariation notice to revenue agency

Properties

CAS Number

68278-01-3

Product Name

Go-8288

IUPAC Name

N-(2,6-dimethylphenyl)-3,6-dihydro-2H-1,4-oxazin-5-amine;hydrochloride

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

InChI

InChI=1S/C12H16N2O.ClH/c1-9-4-3-5-10(2)12(9)14-11-8-15-7-6-13-11;/h3-5H,6-8H2,1-2H3,(H,13,14);1H

InChI Key

HJZYLPNLBDXYRH-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC2=NCCOC2.Cl

Synonyms

Go 8288
Go-8288

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NCCOC2.Cl

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